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Compound of Interest

Compound Name: Omapatrilat metabolite M1-a

Cat. No.: B15191232

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK)
modeling of Omapatrilat, a vasopeptidase inhibitor, and its primary metabolites. The included
protocols and data summaries are intended to guide researchers in designing and interpreting
pharmacokinetic studies of Omapatrilat and similar compounds.

Introduction

Omapatrilat is an investigational drug that simultaneously inhibits two key enzymes involved in
blood pressure regulation: angiotensin-converting enzyme (ACE) and neutral endopeptidase
(NEP).[1][2] This dual mechanism of action leads to both a reduction in the production of the
vasoconstrictor angiotensin Il and an increase in the levels of vasodilatory natriuretic peptides.
[1][2] Understanding the pharmacokinetic profile of Omapatrilat and its metabolites is crucial for
dose selection, safety assessment, and the overall development of this class of drugs.
Omapatrilat undergoes extensive metabolism in humans, and several metabolites have been
identified in plasma and urine.[3]

Pharmacokinetic Profile of Omapatrilat

Omapatrilat is rapidly absorbed after oral administration, with peak plasma concentrations
(Tmax) typically reached within 0.5 to 2 hours.[4][5] The drug exhibits a long effective half-life of
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14 to 19 hours, which supports once-daily dosing.[4][5] Steady-state concentrations are
generally achieved within 3 to 4 days of daily administration.[4][5]

Data Presentation: Pharmacokinetic Parameters of
Omapatrilat

The following tables summarize the key pharmacokinetic parameters of Omapatrilat from single
and multiple-dose studies in healthy male subjects.[4]

Table 1. Pharmacokinetic Parameters of Omapatrilat Following Single Oral Doses[4]

Dose (mg) Cmax (ng/mL) Tmax (h) AUC(0-t) (ng-h/mL)
2.5 1.28 1.0 24

7.5 9.60 15 24.9

25 51.1 2.0 148

50 89.3 2.0 315

125 286 2.0 954

250 492 2.25 1891

500 1009 15

Data are presented as mean values. Cmax: Maximum plasma concentration. Tmax: Time to
reach maximum plasma concentration. AUC(0-t): Area under the plasma concentration-time
curve from time O to the last measurable concentration.

Table 2: Pharmacokinetic Parameters of Omapatrilat Following Multiple Oral Doses (Day 10)[4]
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AUC(0-t)
Dose (mg) Cmax (ng/mL) Tmax (h) t1/2 (h)
(ng-h/mL)
10 29.5 1.0 114 14.2
25 88.1 1.0 389 16.4
50 185 1.0 845 18.8
75 311 1.0 1367 19.0
125 895 1.0 3443 17.5

Data are presented as mean values. t1/2: Terminal half-life.

Omapatrilat Metabolites and their Pharmacokinetics

Omapatrilat is subject to extensive first-pass metabolism.[3] The primary metabolic pathways

include S-methylation, hydrolysis of the exocyclic amide bond, and formation of mixed

disulfides.[3]

Identified Metabolites:

o Acyl glucuronide of S-methyl omapatrilat[3]

e S-methyl (S)-2-thio-3-phenylpropionic acid[3]

o Diastereomers of S-methyl sulfoxide of omapatrilat[3]

o S-methyl omapatrilat ring sulfoxide[3]

o L-cysteine mixed disulfide of omapatrilat[3]

e Phenylmercaptopropionic acid[6]

e S-methylphenylmercaptopropionic acid[6]

S-methyl omapatrilat: A major circulating metabolite.[3]

e Cyclic S-oxide-omapatrilat (potentially active, but often undetectable in plasma)[6]
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A study in subjects with renal impairment provided some pharmacokinetic data for the
metabolites following a 10 mg daily dose of Omapatrilat.[6]

Table 3: Median Tmax of Omapatrilat and its Metabolites[6]

Analyte Tmax (h)
Omapatrilat 15-2.0
Phenylmercaptopropionic acid 20-3.0
S-methylomapatrilat 25-35
S-methylphenylmercaptopropionic acid 7.0-10.0

Experimental Protocols

Protocol for the Bioanalytical Determination of
Omapatrilat and its Metabolites in Human Plasma by LC-
MS/MS

This protocol is based on a validated method for the simultaneous quantification of Omapatrilat
and its sulfhydryl- and thioether-containing metabolites.

4.1.1. Sample Stabilization:

Due to the instability of the free sulfhydryl groups in Omapatrilat and some of its metabolites,
immediate stabilization upon blood collection is critical.

Collect venous blood samples into tubes containing an anticoagulant (e.g., EDTA).

Immediately add methyl acrylate to the blood sample to form stable derivatives with the
sulfhydryl-containing compounds.

Gently mix the sample and then centrifuge to separate the plasma.

Store the plasma samples at -20°C or lower until analysis.

4.1.2. Sample Preparation (Liquid-Liquid Extraction):
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e To 500 pL of plasma sample, add an internal standard solution.
e Add 500 pL of 0.1 M hydrochloric acid.

e Add 3 mL of methyl tert-butyl ether.

» Vortex the mixture for 10 minutes.

o Centrifuge at approximately 2500 x g for 10 minutes to separate the organic and aqueous
layers.

» Transfer the organic layer to a clean tube and evaporate to dryness under a stream of
nitrogen.

» Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

4.1.3. LC-MS/MS Conditions:

Liguid Chromatography (LC):
o Column: A C18 reverse-phase column is suitable for separation.

o Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium
acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

o Flow Rate: Typically in the range of 0.2-0.5 mL/min.
e Mass Spectrometry (MS/MS):

o lonization Source: Electrospray ionization (ESI) in either positive or negative ion mode,
depending on the analytes.

o Detection Mode: Selected Reaction Monitoring (SRM) for high selectivity and sensitivity.
Monitor specific precursor-to-product ion transitions for each analyte and internal
standard.

4.1.4. Calibration and Quality Control:
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o Prepare calibration standards and quality control (QC) samples by spiking known
concentrations of Omapatrilat and its metabolites into blank plasma.

e The calibration curve ranges should cover the expected concentrations in the study samples.
For example, 0.5-250 ng/mL for Omapatrilat and its primary metabolites, and potentially a
wider range for metabolites with higher concentrations.

Protocol for Noncompartmental Pharmacokinetic (PK)
Analysis

This protocol outlines the steps for performing a noncompartmental analysis (NCA) of plasma
concentration-time data for Omapatrilat and its metabolites. This analysis is typically performed
using specialized software such as Phoenix® WinNonlin®, SAS, or R.

4.2.1. Data Preparation:

» Organize the data into a spreadsheet with columns for subject ID, time, and plasma
concentration.

e Ensure that the units for time (e.g., hours) and concentration (e.g., ng/mL) are consistent.
¢ Record the administered dose for each subject.
4.2.2. NCA Parameter Calculation:

e Cmax and Tmax: The maximum observed plasma concentration (Cmax) and the time at
which it occurs (Tmax) are determined directly from the concentration-time data for each

subject.
o Area Under the Curve (AUC):

o Calculate the AUC from time zero to the last measurable concentration (AUCO-t) using the

linear trapezoidal rule.

o Calculate the AUC from time zero to infinity (AUCO-) by adding the extrapolated area to
AUCO-t. The extrapolated area is calculated as the last measurable concentration divided
by the terminal elimination rate constant (Az).
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» Terminal Elimination Rate Constant (Az) and Half-Life (t1/2):

o Determine Az from the slope of the terminal log-linear portion of the plasma concentration-
time curve.

o Calculate the terminal half-life as t1/2 = In(2) / Az.
e Clearance (CL/F) and Volume of Distribution (Vz/F):

o For extravascular administration, calculate the apparent total clearance as CL/F = Dose /
AUCO-co.

o Calculate the apparent volume of distribution during the terminal phase as Vz/F = Dose /
(Az * AUCO-c0).

4.2.3. Data Reporting:

e Summarize the calculated PK parameters for each dose group using descriptive statistics
(e.g., mean, standard deviation, coefficient of variation).

Visualizations
Signaling Pathway of Omapatrilat
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Caption: Dual inhibitory action of Omapatrilat on ACE and NEP.

Experimental Workflow for a Pharmacokinetic Study
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Caption: Typical workflow for a clinical pharmacokinetic study.

Omapatrilat Metabolic Pathway
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Caption: Major metabolic pathways of Omapatrilat in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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